Selenophenol

Nucleophilic Substitution Organoselenium Chemistry Alkylation

Selenophenol (Benzeneselenol, PhSeH) is the selenium analog of phenol, classified as an organoselenium compound and a primary selenol. It is a colorless, malodorous liquid with a molecular weight of 157.08 g/mol and a density of 1.479 g/cm³.

Molecular Formula C6H6Se
Molecular Weight 157.08 g/mol
CAS No. 57880-10-1
Cat. No. B7769099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenophenol
CAS57880-10-1
Molecular FormulaC6H6Se
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SeH]
InChIInChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H
InChIKeyWDODWFPDZYSKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenophenol (CAS 57880-10-1) Procurement Guide: Core Properties and Analytical Data for Sourcing Decisions


Selenophenol (Benzeneselenol, PhSeH) is the selenium analog of phenol, classified as an organoselenium compound and a primary selenol [1]. It is a colorless, malodorous liquid with a molecular weight of 157.08 g/mol and a density of 1.479 g/cm³ [1]. As the selenium isostere of thiophenol (PhSH), it serves as a critical reagent in organic synthesis for introducing phenylseleno (PhSe) moieties [1]. Its core physical properties include a boiling point of 71-72 °C at 18 mmHg, and it is notably air-sensitive, readily oxidizing to diphenyl diselenide (PhSeSePh) [1].

Why Selenophenol Cannot Be Substituted by Thiophenol in Critical Research and Industrial Applications


Generic substitution between chalcogen analogs is scientifically unsound due to fundamental differences in their atomic properties. Selenium is larger, more polarizable, and less electronegative than sulfur. These differences manifest quantitatively as a weaker C-Se bond (234 kJ/mol) compared to the C-S bond (272 kJ/mol), a weaker Se-H bond (~326 kJ/mol) versus the S-H bond (~366 kJ/mol), and significantly higher ground-state acidity for selenophenol (pKa ≈ 5.9) compared to thiophenol (pKa ≈ 6.5-6.6) [1][2]. These divergent thermodynamic and kinetic parameters dictate that selenophenol is a fundamentally more reactive nucleophile and a more labile hydrogen atom donor, which directly alters reaction mechanisms, stereochemical outcomes, and catalytic turnover rates in ways that sulfur-based alternatives cannot replicate [1][2].

Quantitative Differentiation of Selenophenol: A Head-to-Head Evidence Guide for Procurement


Enhanced Acidity and Nucleophilicity: pKa and Bond Strength Comparison with Thiophenol

Selenophenol exhibits significantly higher ground-state acidity and nucleophilic potential compared to its direct sulfur analog, thiophenol. Its pKa is 5.9, making it 0.6-0.7 pKa units more acidic than thiophenol (pKa = 6.5-6.6) [1]. This is underpinned by a weaker C-Se bond (234 kJ/mol) relative to the C-S bond (272 kJ/mol) and a longer bond length (198 pm vs. 181 pm), which facilitates cleavage and enhances nucleofugacity [2]. The homolytic Se-H bond dissociation energy (BDE) is approximately 326.4 ± 16 kJ/mol, which is considerably weaker than the typical S-H BDE (~366 kJ/mol), confirming its superior hydrogen atom donor ability [3].

Nucleophilic Substitution Organoselenium Chemistry Alkylation

Stereoselective Synthesis: Z-Selectivity in Nucleophilic Addition to Alkynes

The nucleophilic addition of selenophenol to unactivated alkynes proceeds with high stereoselectivity to yield predominantly the Z-vinylic selenide isomer, a stereochemical outcome not reliably achievable with thiophenol [1]. This reaction is typically conducted at room temperature to maximize Z-selectivity, whereas elevated temperatures (e.g., 120°C) lead to a loss of selectivity, producing a ~1:1 mixture of Z- and E-isomers [1]. In contrast, radical-mediated hydrothiolation with thiophenol often yields a mixture of isomers or requires specialized catalysts for selectivity [2].

Stereoselective Synthesis Vinylic Selenides Alkyne Hydroselenation

Redox Lability and Air-Sensitivity: Oxidation to Diselenide

Selenophenol is significantly more prone to air oxidation than thiophenol, a difference rooted in its weaker Se-H bond [1]. It oxidizes readily in air to form diphenyl diselenide (PhSeSePh), a stable, crystalline compound that serves as the standard shelf-stable precursor for generating selenophenol in situ [2]. Quantitatively, the Se-H bond dissociation energy (BDE) is 326.4 ± 16 kJ/mol (78 ± 4 kcal/mol), making it roughly 40 kJ/mol weaker than a typical S-H bond [1]. This lability is both a handling challenge and a synthetic advantage, as it facilitates redox cycling in catalytic applications [3].

Redox Chemistry Air-Sensitive Reagents Selenide Synthesis

Superior Catalytic Turnover in Glutathione Peroxidase (GPx) Mimicry

As the core functional motif in numerous synthetic glutathione peroxidase (GPx) mimics, the selenol/selenolate group of selenophenol provides catalytic activity unattainable with thiols. Selenium's unique redox properties, including the facile cycling between selenol (PhSeH), selenenic acid (PhSeOH), and selenyl sulfide (PhSeSG) intermediates, confer significant catalytic advantages over sulfur in the reduction of peroxides [1]. Structure-activity correlation studies confirm that the selenol moiety is essential for mimicking the natural enzyme's mechanism, whereas the corresponding thiol (thiophenol) exhibits negligible GPx-like activity under identical conditions [1].

GPx Mimic Antioxidant Selenoenzyme Peroxide Reduction

Optimal Application Scenarios for Selenophenol Based on Quantitative Performance Advantages


Stereoselective Synthesis of Z-Vinylic Selenides

For synthetic routes requiring stereodefined vinylic selenides, selenophenol is the reagent of choice due to its inherent Z-selectivity in additions to unactivated alkynes at room temperature [1]. This avoids the need for complex catalyst systems or chiral auxiliaries, streamlining the production of isomerically pure intermediates for materials science or medicinal chemistry. Procurement should prioritize high-purity, air-sensitive packaging to prevent diselenide contamination.

Development of Glutathione Peroxidase (GPx) Mimics and Selenium-Based Antioxidants

Selenophenol serves as the minimal functional core for constructing organoselenium compounds that mimic the antioxidant enzyme GPx [1]. Its selenol group is indispensable for the catalytic redox cycle that reduces harmful peroxides [1]. Any procurement for this research field must be of selenophenol or its diselenide precursor; sulfur analogs (thiophenol) are functionally inert for this application.

In Situ Generation of Selenolate Nucleophiles from Diselenide Precursors

Due to its high air-sensitivity, selenophenol is often generated in situ by reduction of its stable dimer, diphenyl diselenide [1]. This application leverages the weak Se-Se bond and the high nucleophilicity of the resulting PhSe- anion for alkylations and additions [2]. Procurement of high-quality diphenyl diselenide is typically preferred for such workflows, but when the free selenol is required, strict inert atmosphere protocols are mandatory.

Synthesis of Selenium-Containing Polymers and Functional Materials

Selenophenol is utilized as a monomer or functional group precursor for creating selenium-containing polymers with unique redox or optoelectronic properties [1]. Its higher reactivity compared to thiophenol allows for efficient post-polymerization modification or direct incorporation into polymer backbones under milder conditions. For industrial-scale procurement, consideration of its toxicity and odor requires appropriate handling infrastructure, as outlined in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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